molecular formula C10H12N2O8 B106555 Orotidine CAS No. 314-50-1

Orotidine

Cat. No. B106555
CAS RN: 314-50-1
M. Wt: 288.21 g/mol
InChI Key: FKCRAVPPBFWEJD-XVFCMESISA-N
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Description

Orotidine, also known as orotidine 5'-monophosphate (OMP), is a nucleotide that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the metabolic pathway that converts orotic acid to uridine monophosphate (UMP), the last step in the de novo synthesis of pyrimidine nucleotides. Orotidine is formed by the action of orotate phosphoribosyltransferase, which adds a ribose phosphate group to orotic acid, and is subsequently decarboxylated to UMP by orotidine 5'-monophosphate decarboxylase .

Synthesis Analysis

The synthesis of orotidine and its derivatives has been a subject of interest due to its biological significance. Research has shown that orotidine can be synthesized enzymatically from orotic acid using yeast orotate phosphoribosyltransferase and inorganic pyrophosphatase . Additionally, bacterial cultures such as E. coli B have been used to prepare orotidine-5'-phosphate and uridine-5'-phosphate, highlighting the potential for microbial production of these compounds .

Molecular Structure Analysis

The molecular structure of orotidine has been elucidated through various studies. It has been determined that orotidine is a ribofuranoside of orotic acid, specifically 1-β-D-ribofuranosyluracil-6-carboxylic acid. This was confirmed by spectrophotometric studies and metaperiodate oxidation, which indicated that the sugar residue is linked at the #1 position of the pyrimidine ring .

Chemical Reactions Analysis

Orotidine 5'-monophosphate decarboxylase is the enzyme responsible for the decarboxylation of orotidine to form uridine monophosphate. This reaction is remarkable for the rate enhancement it provides, which is one of the largest known for any enzyme. The enzyme's active site binds the orotidine molecule and facilitates the removal of the carboxyl group from the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of orotidine have been studied through various methods, including spectrophotometry. The ultraviolet absorption spectra of orotidine and its derivatives have been measured, providing insights into the structure and behavior of these compounds in aqueous solutions . The enzyme orotidine 5'-monophosphate decarboxylase has been characterized structurally, revealing a TIM-barrel fold and an active site with a unique array of alternating charges that contribute to the enzyme's catalytic proficiency .

Scientific Research Applications

1. Role in Pyrimidine Nucleotide Metabolism

Orotidine plays a significant role in pyrimidine nucleotide metabolism. For example, it has been found to accumulate in human erythrocytes during allopurinol therapy, particularly in patients with renal failure or Lesch-Nyhan syndrome, suggesting a link to pyrimidine nucleotide metabolism derangements during such therapies (Simmonds et al., 1991).

2. Importance in Enzymatic Catalysis

Orotidine is critical in the study of orotidine 5'-monophosphate decarboxylase, an enzyme facilitating the conversion of orotidine 5'-monophosphate to uridine 5'-monophosphate, crucial in the biosynthesis of pyrimidine nucleotides. The structural and mechanistic studies of this enzyme provide insights into its catalytic power and potential drug targets (Wu et al., 2000).

3. Therapeutic Potential in Disease Models

Research shows that alterations in orotidine metabolism, such as in cases of leukemic mice treated with 5-azacytidine, can be linked to drug resistance mechanisms, highlighting its potential importance in understanding and treating diseases like leukemia (Veselý et al., 1968).

4. Diagnostic and Biochemical Analysis

Orotidine is used in diagnostic assays, such as colorimetric assays for orotic acid and orotidine in urine, which are crucial for understanding and diagnosing metabolic disorders (Harris & Oberholzer, 1980).

5. Educational and Research Tool in Biochemistry

It serves as a central theme in integrated, research-based biochemistry laboratory courses, exemplifying enzyme assays, protein purification, and enzymatic characterization processes (Smiley, 2002).

6. Studies in Drug Design and Inhibition

Orotidine's interaction with enzymes has been instrumental in the design of enzyme inhibitors, with implications for treating various diseases, including RNA viral and parasitic infections (Poduch et al., 2006).

Safety And Hazards

The safety data sheet for Orotidine can be found online . It is recommended to only use Orotidine for research and development under the supervision of a technically qualified individual .

Future Directions

Orotidine has been identified as a novel biomarker of increased cardiovascular disease risk in type 2 diabetes, independent of renal function . This discovery could lead to improved cardiovascular disease risk prediction in type 2 diabetes.

properties

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,17,18)(H,11,14,19)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCRAVPPBFWEJD-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953435
Record name 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Orotidine

CAS RN

314-50-1
Record name Orotidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B350MC02GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Orotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 400 °C
Record name Orotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
JK Lee, KN Houk - Science, 1997 - science.org
A mechanism is proposed to explain the activity of orotidine 5′-monophosphate decarboxylase (ODCase). This enzyme is the one of the most proficient known, with a catalytic …
Number of citations: 226 www.science.org
TC Appleby, C Kinsland, TP Begley… - Proceedings of the …, 2000 - National Acad Sciences
The crystal structure of Bacillus subtilis orotidine 5′-monophosphate (OMP) decarboxylase with bound uridine 5′-monophosphate has been determined by multiple wavelength …
Number of citations: 224 www.pnas.org
J Gao - Current opinion in structural biology, 2003 - Elsevier
… This analysis may be illustrated by the reaction of orotidine 5′-monophosphate … predominant contribution to the rate enhancement of orotidine 5′-monophosphate decarboxylase. The …
Number of citations: 83 www.sciencedirect.com
JP Richard, TL Amyes, AC Reyes - Accounts of Chemical …, 2018 - ACS Publications
Conspectus The mystery associated with catalysis by what were once regarded as protein black boxes, diminished with the X-ray crystallographic determination of the three-…
Number of citations: 34 pubs.acs.org
N Wu, Y Mo, J Gao, EF Pai - Proceedings of the National …, 2000 - National Acad Sciences
Orotidine 5′-monophosphate decarboxylase catalyzes the conversion of orotidine 5′-… The remarkable catalytic power of orotidine 5′-monophosphate decarboxylase is almost …
Number of citations: 298 www.pnas.org
BG Miller, AM Hassell, R Wolfenden… - Proceedings of the …, 2000 - National Acad Sciences
Orotidine 5′-phosphate decarboxylase produces the largest rate enhancement that has been reported for any enzyme. The crystal structure of the recombinant Saccharomyces …
Number of citations: 231 www.pnas.org
AM Gillum, EYH Tsay, DR Kirsch - Molecular and General Genetics MGG, 1984 - Springer
A gene bank of Sau3A partially digested Candida albicans DNA in vector YEp13 was used to complement a ura3 mutation (orotidine-5′-phosphate decarboxylase, OMPdecase) in S. …
Number of citations: 385 link.springer.com
DJ Ballance, FP Buxton, G Turner - Biochemical and biophysical research …, 1983 - Elsevier
Relief of an auxotrophic requirement for uridine in Aspergillus nidulans strain G191 has been achieved by transformation with a segment of Neurospora crassa DNA containing the …
Number of citations: 568 www.sciencedirect.com
JD Boeke, F La Croute, GR Fink - Molecular and General Genetics MGG, 1984 - Springer
Mutations at the URA3 locus of Saccharomyces cerevisiae can be obtained by a positive selection. Wild-type strains of yeast (or ura3 mutant strains containing a plasmid-borne URA3 + …
Number of citations: 718 link.springer.com
T Goosen, G Bloemheuvel, C Gysler, DA de Bie… - Current genetics, 1987 - Springer
A homologous transformation system for the filamentous fungus Aspergillus niger has been developed, based on the orotidine-5′-phosphate-decarboxylase gene. A. niger Pyr − …
Number of citations: 203 link.springer.com

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